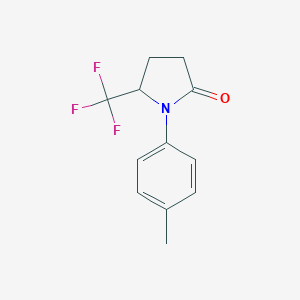

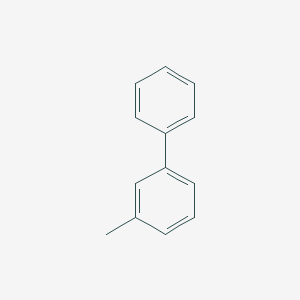

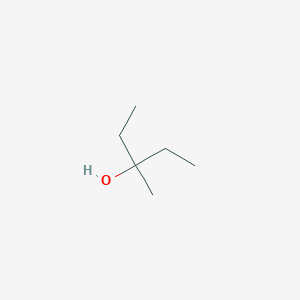

1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one, also known as ractopamine, is a feed additive used in the livestock industry to promote lean muscle growth and reduce fat deposition. It is a beta-agonist that selectively stimulates beta-adrenergic receptors in the body, leading to increased protein synthesis and decreased lipogenesis. Ractopamine has been approved for use in several countries, including the United States, Canada, and Brazil, but its safety and efficacy have been the subject of much debate.

Mécanisme D'action

Ractopamine acts as a beta-adrenergic agonist, specifically targeting beta-1 and beta-2 receptors in the body. This leads to increased protein synthesis and decreased lipogenesis, resulting in increased lean muscle mass and decreased fat deposition. Ractopamine also has some bronchodilatory and vasodilatory effects, which may contribute to its performance-enhancing properties.

Biochemical and Physiological Effects:

Ractopamine has been shown to have a number of biochemical and physiological effects in livestock. It increases the expression of genes involved in muscle growth and metabolism, while decreasing the expression of genes involved in fat synthesis and storage. Ractopamine also increases the activity of enzymes involved in protein synthesis and decreases the activity of enzymes involved in fat synthesis. In addition, 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one has been shown to alter the composition of muscle fibers, increasing the proportion of fast-twitch fibers and decreasing the proportion of slow-twitch fibers.

Avantages Et Limitations Des Expériences En Laboratoire

Ractopamine has several advantages as a research tool. It is a potent and selective beta-agonist, making it useful for studying the role of beta-adrenergic signaling in various physiological processes. It also has well-defined effects on muscle growth and metabolism, making it useful for studying these processes in vivo and in vitro. However, 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one also has some limitations as a research tool. Its effects are highly species-specific, and it may not be appropriate for studying human physiology. In addition, its safety and efficacy have been the subject of much debate, and its use may be restricted in some countries.

Orientations Futures

There are several potential future directions for research on 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one. One area of interest is the molecular mechanisms underlying its effects on muscle growth and metabolism. This could involve studying the downstream signaling pathways activated by beta-adrenergic receptors, as well as the effects of 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one on gene expression and enzyme activity. Another area of interest is the potential use of 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one as a therapeutic agent for muscle wasting diseases, such as muscular dystrophy. Finally, there is ongoing research into the safety and efficacy of 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one, particularly in terms of its impact on animal welfare and human health.

Méthodes De Synthèse

Ractopamine can be synthesized through a multistep process starting from 2-pyrrolidone. The first step involves the reaction of 2-pyrrolidone with p-toluenesulfonyl chloride to form the corresponding sulfonyl derivative. This is followed by the reaction with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves the removal of the sulfonyl protecting group with sodium hydroxide to yield 1-(p-Tolyl)-5-(trifluoromethyl)-pyrrolidin-2-one.

Applications De Recherche Scientifique

Ractopamine has been extensively studied for its effects on livestock growth and meat quality. It has been shown to increase lean muscle mass and decrease fat deposition in various species, including pigs, cattle, and turkeys. Ractopamine has also been investigated for its potential as a performance-enhancing drug in human athletes, although its use in this context is banned by the World Anti-Doping Agency.

Propriétés

Numéro CAS |

134481-29-1 |

|---|---|

Formule moléculaire |

C12H12F3NO |

Poids moléculaire |

243.22 g/mol |

Nom IUPAC |

1-(4-methylphenyl)-5-(trifluoromethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H12F3NO/c1-8-2-4-9(5-3-8)16-10(12(13,14)15)6-7-11(16)17/h2-5,10H,6-7H2,1H3 |

Clé InChI |

ZZLAPTJIPAVITR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(CCC2=O)C(F)(F)F |

SMILES canonique |

CC1=CC=C(C=C1)N2C(CCC2=O)C(F)(F)F |

Synonymes |

1-P-TOLYL-5-TRIFLUOROMETHYL-PYRROLIDIN-2-ONE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B165625.png)

![7-Amino-5-benzyl-5-azaspiro[2.4]heptane](/img/structure/B165636.png)